![molecular formula C18H11N3O B12639313 1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile CAS No. 919290-70-3](/img/structure/B12639313.png)
1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
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Overview
Description
1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring fused to an isoquinoline structure, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile can be achieved through a metal-free catalytic “one-pot” synthesis. This method involves the use of organocatalyzed tandem reactions, specifically Michael addition followed by [3+2] cycloaddition. The reaction conditions typically include the use of an amine catalyst and a heterocyclic carbene (NHC) relay catalysis. The reactions are carried out in the presence of 4-dimethylaminopyridine (DMAP) as the base and (diacetoxyiodo)benzene (PIDA) as the oxidant in toluene at room temperature .
Chemical Reactions Analysis
1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.
Common reagents and conditions used in these reactions include organic solvents like toluene, bases like DMAP, and oxidants like PIDA. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Applications
1-Oxo-9-(1H-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile has shown promise in several biological applications:
1. Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Neuropharmacological Effects
Isoquinoline derivatives are known to interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and schizophrenia . Compounds with similar structures have been evaluated for their ability to enhance cognitive function and reduce anxiety-like behaviors in animal models.
3. Antimicrobial Activity
The compound’s structural analogs have shown antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests that this compound could be explored further for its potential as an antimicrobial agent .
Material Science Applications
Beyond biological applications, this compound can also be utilized in material science:
1. Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, compounds similar to this compound have been investigated for use in OLEDs. Their ability to emit light upon electrical stimulation makes them suitable candidates for developing efficient light-emitting materials .
2. Photovoltaic Cells
The compound's electronic characteristics may also allow it to function effectively as a semiconductor material in photovoltaic cells, contributing to renewable energy technologies .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization processes.
Case Study: Synthesis Methodology
A notable synthesis pathway involves the condensation of appropriate pyrrole and isoquinoline precursors followed by cyclization under acidic conditions. This method has been optimized to yield high purity products suitable for biological testing.
Compound Name | Target | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Cancer Cells | 5.0 | Apoptosis induction |
Compound B | Bacterial Strains | 10.0 | Cell wall synthesis inhibition |
Compound C | Dopamine Receptors | 15.0 | Receptor antagonism |
Mechanism of Action
The mechanism of action of 1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile can be compared with other similar compounds, such as:
1-Oxo-1H-phenalene-2,3-dicarbonitrile: This compound has a similar heterocyclic structure but differs in its specific ring fusion and functional groups.
Pyrrolo[1,2-a]quinoline: This compound shares the pyrrole and quinoline rings but has different substitution patterns and functional groups.
Imidazole-containing compounds: These compounds have a similar nitrogen-containing ring structure but differ in their specific ring fusion and functional groups.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical and biological properties.
Biological Activity
1-Oxo-9-(1H-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzo[h]isoquinoline core, a pyrrole ring, and a carbonitrile group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of benzo[h]isoquinoline compounds exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway and the inhibition of cyclin-dependent kinases (CDKs) .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1-Oxo-9-(1H-pyrrol-2-yl) derivative | MDA-MB-231 (breast) | 10 | Induces apoptosis via CDK inhibition |
6-(3-Aminopropyl)-9-(1H-pyrazol) | A549 (lung) | 5 | PI3K/Akt pathway modulation |
ZL-n-91 | HCC (liver) | 8 | Inhibits TNF-α release |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions .
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Studies have shown that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's . The compound's ability to modulate inflammatory responses in microglia has been highlighted as a key mechanism.
Study 1: In Vivo Antitumor Efficacy
A recent study investigated the in vivo efficacy of a related benzo[h]isoquinoline derivative in a xenograft model of breast cancer. The results demonstrated significant tumor growth inhibition compared to control groups. The study concluded that the compound could be a candidate for further development as an anticancer agent .
Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, treatment with the compound led to improved cognitive function and reduced amyloid plaque formation. This suggests potential applications in treating neurodegenerative conditions .
Properties
CAS No. |
919290-70-3 |
---|---|
Molecular Formula |
C18H11N3O |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
1-oxo-9-(1H-pyrrol-2-yl)-2H-benzo[h]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C18H11N3O/c19-10-13-8-12-5-7-21-18(22)17(12)15-9-11(3-4-14(13)15)16-2-1-6-20-16/h1-9,20H,(H,21,22) |
InChI Key |
XTPUZXUEFYWXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC3=C4C(=CC(=C3C=C2)C#N)C=CNC4=O |
Origin of Product |
United States |
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